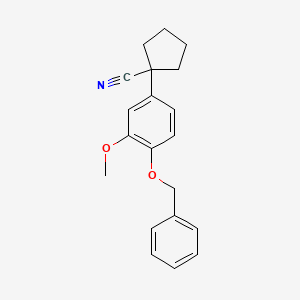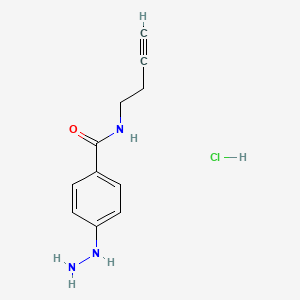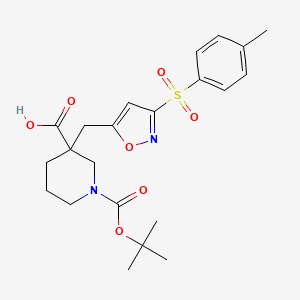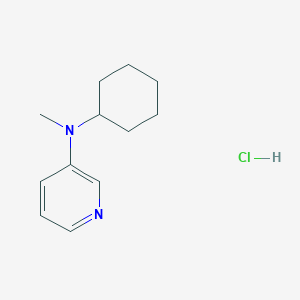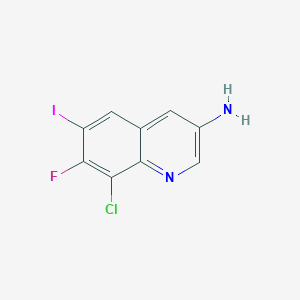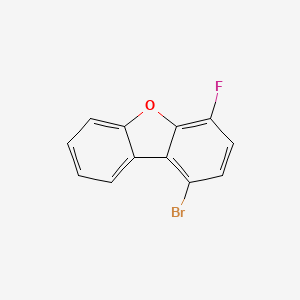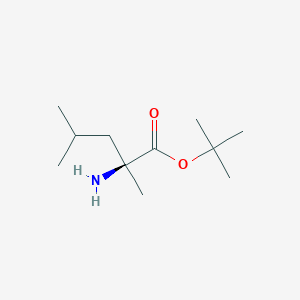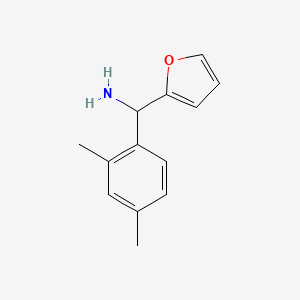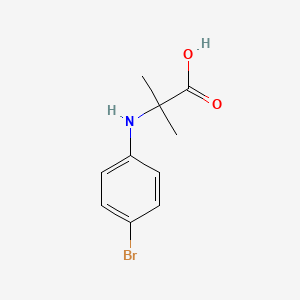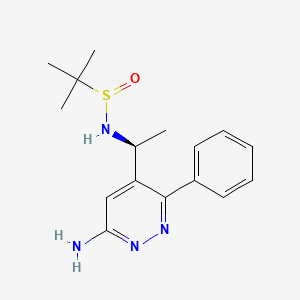
N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide” is a synthetic organic compound that belongs to the class of sulfinamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The compound’s unique structure, featuring a pyridazine ring and a sulfinamide group, suggests potential biological activity and utility in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazine Ring: Starting from a suitable precursor, such as a substituted hydrazine and a diketone, the pyridazine ring can be formed through a cyclization reaction.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction or other suitable arylation methods.
Formation of the Sulfinamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide” can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide under oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or organometallic reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group would yield a sulfonamide, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of “N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide” would depend on its specific biological target. Generally, compounds with similar structures may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Acting as agonists or antagonists.
Modulating Pathways: Affecting signaling pathways or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group.
N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-thioamide: Similar structure but with a thioamide group.
Uniqueness
The uniqueness of “N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide” lies in its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C16H22N4OS |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[(1S)-1-(6-amino-3-phenylpyridazin-4-yl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C16H22N4OS/c1-11(20-22(21)16(2,3)4)13-10-14(17)18-19-15(13)12-8-6-5-7-9-12/h5-11,20H,1-4H3,(H2,17,18)/t11-,22?/m0/s1 |
InChI Key |
OEEVICYERWCFTE-OEIUOCRHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=NN=C1C2=CC=CC=C2)N)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C1=CC(=NN=C1C2=CC=CC=C2)N)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyridine-2-thiol](/img/structure/B12820816.png)
![[(3S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B12820820.png)
